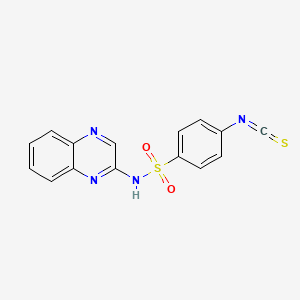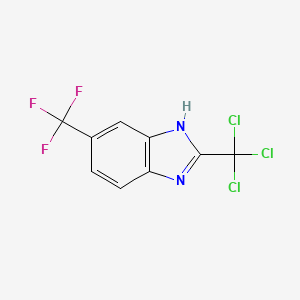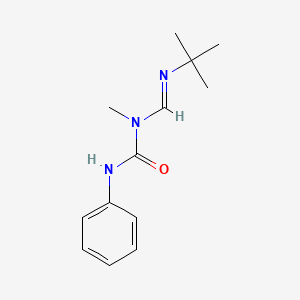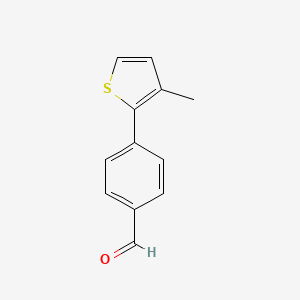
1,10-Phenanthroline-3,8-diamine, N,N,N',N'-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- is a complex organic compound known for its versatile applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- typically involves multiple steps, starting with the preparation of 1,10-phenanthroline The phenanthroline is then subjected to nitration and reduction reactions to introduce the diamine groupsCommon reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original phenanthroline form.
Substitution: The diamine and tetraphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds .
Scientific Research Applications
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and catalysts
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function and activity. The pathways involved often include electron transfer and coordination chemistry mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its chelating properties.
1,10-Phenanthroline-5,6-dione: A derivative with distinct redox properties.
1,10-Phenanthroline-5,6-diimine: Known for its photo-stimulated behavior.
Uniqueness
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- stands out due to its enhanced stability and versatility in forming complexes with a wide range of metal ions. Its unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
796847-42-2 |
|---|---|
Molecular Formula |
C36H26N4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-N,3-N,8-N,8-N-tetraphenyl-1,10-phenanthroline-3,8-diamine |
InChI |
InChI=1S/C36H26N4/c1-5-13-29(14-6-1)39(30-15-7-2-8-16-30)33-23-27-21-22-28-24-34(26-38-36(28)35(27)37-25-33)40(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
InChI Key |
IZSMJFQSSWUUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)


![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
